2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-

Overview

Description

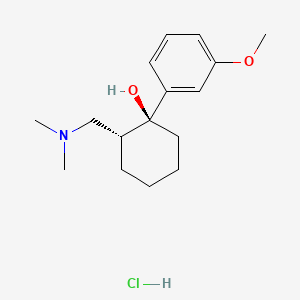

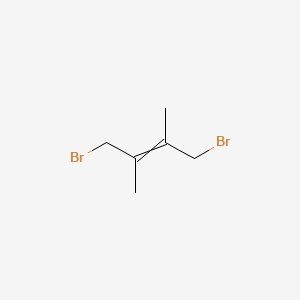

“2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)-” is a chemical compound that has been extensively studied for its unique properties. It is also known as 5-Amino-2-methyl-2H-tetrazole .

Synthesis Analysis

The synthesis of 2H-Tetrazoles involves reactions of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation to give the intermediate nitriles, which without isolation underwent [2 + 3] cycloadditions with dicyandiamide and sodium azide to afford the corresponding triazines and tetrazoles .Molecular Structure Analysis

The molecular structure of ®-alpha-Methyl-2H-tetrazole-5-methanamine contains total 15 bonds; 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, and 1 primary amine (aliphatic) .Physical and Chemical Properties Analysis

The molecular weight of ®-alpha-Methyl-2H-tetrazole-5-methanamine is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . The exact mass is 99.054497 .Scientific Research Applications

Synthesis and Cost-Effective Processes

- A study details a new cost-effective process for the synthesis of key intermediates used in the Eluxadoline drug, involving (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine, which is closely related to 2H-Tetrazole-5-methanamine, alpha-methyl-, (alphaS)- (Nageswararao et al., 2017).

Structural and Energetic Properties

- Nitration products of methyl-5-amino-1H-tetrazoles, including structures related to 2H-tetrazoles, were studied for their comprehensive characterization and potential as energetic materials (Klapötke & Stierstorfer, 2007).

Medicinal Chemistry and Drug Design

- Tetrazole derivatives, including 2H-tetrazole, play a significant role in medicinal chemistry and drug design due to their bioisosterism to carboxylic acid and amide moieties, alongside their metabolic stability and other beneficial physicochemical properties (Neochoritis et al., 2019).

Pharmaceutical Intermediates

- Synthesis and antimicrobial activity of new urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, a valsartan intermediate, highlight the role of tetrazole derivatives in pharmaceutical research (Vedavathi et al., 2017).

Application in Explosives

- 5-Nitro-2H-tetrazole and related compounds were synthesized and characterized for their potential as energetic materials, highlighting their application in explosives (Klapötke et al., 2009).

Photostability in Coordination Chemistry

- Insights into the photochemistry of 5-aminotetrazole derivatives, including those related to 2H-tetrazole, are studied for applications in catalysis and chelant-based chemotherapy (Ismael et al., 2019).

Ester-Cleaving Reagents

- The introduction of a heteroatom in the side chain of 5-alkyl-1H-tetrazoles, such as 2H-tetrazole derivatives, significantly raises their charge, impacting their role as powerful ester-cleaving reagents (Bhattacharya & Vemula, 2005).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Mechanism of Action

Target of Action

It’s known that tetrazole derivatives can interact with various biological targets due to their versatile coordination abilities .

Mode of Action

It’s suggested that the compound forms hydrogen bonds with amino acids in their active pockets, which could lead to significant binding energy

Biochemical Pathways

Tetrazole derivatives are known to be involved in a variety of biochemical processes due to their ability to form complexes with various biological targets .

Result of Action

Some synthesized compounds that include tetrazole derivatives have shown cytotoxic effects against certain cell lines .

Properties

IUPAC Name |

(1S)-1-(2H-tetrazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-2(4)3-5-7-8-6-3/h2H,4H2,1H3,(H,5,6,7,8)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMDHZMRQFSFOZ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NNN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274416 | |

| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33876-25-4 | |

| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33876-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-2H-tetrazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydrothieno[3,4-b]quinoxaline](/img/structure/B3342710.png)

![7-Chloro-2h-benzo[e][1,3]oxazine-2,4(3h)-dione](/img/structure/B3342729.png)

![4'-(Aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B3342744.png)

![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)